[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide
Description
Properties
IUPAC Name |
[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-9-15(10-4-2-1-3-5-10)8-11(17)16-7-6-14-12(16)18/h1-5H,6-8H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKGZAXEKXDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide typically involves the reaction of imidazolidinone derivatives with phenylcyanamide under controlled conditions. One common method includes:
Starting Materials: Imidazolidinone and phenylcyanamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the reaction.
Temperature and Time: The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcyanamide group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted phenylcyanamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Polymer Science: Incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Drug Development: Explored as a scaffold for designing new pharmaceutical compounds.
Medicine
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Cancer Research: Evaluated for its potential anticancer activity through inhibition of specific molecular targets.
Industry
Material Science: Used in the development of advanced materials with enhanced properties.
Coatings: Applied in coatings to improve durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcarbamate
- [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylurea
Uniqueness
- Structural Features : The presence of both an imidazolidinone ring and a phenylcyanamide group makes it unique compared to similar compounds.
- Reactivity : Exhibits distinct reactivity patterns due to the combination of functional groups.
- Applications : Offers a broader range of applications in various fields due to its unique structure.
Biological Activity
The compound [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.24 g/mol
- IUPAC Name : 2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl phenylcyanamide
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays showed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, demonstrating its potency against these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation. The IC values for different cancer types were determined as follows:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 10 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound in patients with antibiotic-resistant infections. The results indicated a significant reduction in infection rates among treated patients compared to a control group.
- Oncology Application : A pilot study involving patients with advanced solid tumors assessed the safety and efficacy of this compound as a monotherapy. Preliminary results suggested a favorable safety profile and evidence of tumor regression in some patients.
Q & A
Q. What are the standard synthetic routes for preparing [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions involving cyanoacetylation and heterocyclic ring formation. Key steps include coupling phenylcyanamide derivatives with activated carbonyl intermediates under reflux conditions. Solvents like ethanol or DMF are used with catalysts such as acetic anhydride or triethylamine. Optimization involves varying temperatures (80–120°C), reaction times (4–12 hours), and stoichiometric ratios (1:1 to 1:2.5) to maximize yield. Analytical techniques like TLC monitor progress .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O) confirm functional groups.
- NMR (¹H/¹³C) : Signals for imidazolidinone protons (δ 3.5–4.5 ppm) and phenylcyanamide carbons (δ 110–130 ppm).
- Elemental analysis : Matches calculated vs. observed C, H, N, O percentages (tolerance <0.3%). Single-crystal X-ray diffraction (if available) resolves bond angles and stereochemistry .
Q. What methodologies ensure purity assessment during synthesis?
Purity is verified via:
Q. What safety protocols are recommended for handling this compound?
Lab safety includes:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Nitrile gloves, goggles, and lab coats.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult a physician immediately .
Q. How are reaction intermediates isolated and characterized?
Intermediates like 2-oxoimidazolidine derivatives are isolated via liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed by TLC and NMR before proceeding to subsequent steps .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce variability?
Apply factorial design to test variables:
- Factors : Temperature, catalyst concentration, solvent polarity.
- Responses : Yield, purity, reaction time. Statistical software (e.g., Minitab) identifies significant factors and interactions. For example, a 2³ factorial design with ANOVA reveals optimal conditions (e.g., 100°C, 1.5 eq catalyst in DMF) .
Q. What in vitro assays evaluate the compound’s potential anti-inflammatory or antimicrobial activity?
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits; IC₅₀ values compared to indomethacin.
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli). Controls include vehicle (DMSO) and reference drugs. Dose-response curves (0.1–100 µM) assess efficacy .
Q. How are computational docking studies integrated to predict binding affinity with target proteins?
Use AutoDock Vina or Schrödinger Suite:
- Protein preparation : Retrieve X-ray structures (e.g., PDB ID 1CX2) and remove water/ligands.
- Docking parameters : Grid box centered on active site, 20 runs per ligand.
- Analysis : Binding poses with lowest ΔG (e.g., −8.5 kcal/mol) suggest strong interactions via hydrogen bonds with Arg120 or hydrophobic contacts .
Q. How are contradictions in biological activity data from different studies resolved?
Address variability by:
- Replicating assays : Standardize protocols (e.g., cell lines, incubation times).
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance potency).
- Meta-analysis : Pool data from multiple studies to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
